2,2',2''-Nitrilotris(acetamide) monohydrochloride
Description
2,2',2''-Nitrilotris(acetamide) monohydrochloride (CAS: 19037-75-3) is a hydrochloride salt derived from nitrilotriacetamide. Its molecular formula is C₆H₁₃ClN₄O₃, with a molecular weight of 224.07 g/mol (anhydrous basis) . The compound features a central nitrogen atom bonded to three acetamide groups (–NHCOCH₃), with one proton replaced by a chloride ion. Key properties include:
- Hydrogen bond donors/acceptors: 4 and 4, respectively .
- Polar surface area: 133 Ų, indicating high hydrophilicity .
- Boiling point: 577.3°C (estimated) .
It is primarily used in research and pharmaceutical synthesis, such as a standard for analyzing lidocaine impurities .
Properties
IUPAC Name |
2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWOQCUHNZKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940590 | |
| Record name | 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-75-3 | |
| Record name | Acetamide, 2,2′,2′′-nitrilotris-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19037-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',2''-Nitrilotris(acetamide) monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-nitrilotris(acetamide) monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.868 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride typically involves the reaction of nitrilotriacetic acid with acetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the monohydrochloride salt. The process requires precise temperature control and pH adjustment to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to maintain product quality. The final product is purified through crystallization and filtration processes to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotris(acetamide) monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrilotriacetic acid derivatives, while reduction can produce amine compounds .
Scientific Research Applications
2,2’,2’'-Nitrilotris(acetamide) monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and as a chelating agent in biological studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotris(acetamide) monohydrochloride involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial applications. The compound forms stable complexes with metal ions, which can then participate in further chemical reactions. The molecular targets and pathways involved in its action depend on the specific application and the metal ions being chelated .
Comparison with Similar Compounds
Nitrilotriacetamide (Base Compound)
Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl)
- Structural contrast: Lidocaine contains a diethylamino group and a dimethylphenyl ring, unlike the nitrilotris backbone .
- Applications : Widely used as a local anesthetic, whereas the nitrilotris derivative is a pharmaceutical impurity .
- Toxicity: Lidocaine has well-documented cardiac and neurological toxicity at high doses, while nitrilotris(acetamide) monohydrochloride exhibits acute oral and dermal toxicity (Category 3/4) .
Chloroacetamide Herbicides (e.g., Alachlor)
- Example : Alachlor (CAS: 15972-60-8), with a chloroacetamide group and methoxymethyl substituent .
- Key differences : Chlorine atoms enhance electrophilicity, increasing reactivity and environmental persistence.
- Applications : Agricultural herbicides vs. research-focused nitrilotris(acetamide) derivatives.
Functional and Industrial Comparison
Pharmaceutical Impurities
- Lidocaine Impurity 33 (CAS: 1374010-02-2): A nitrilotris derivative with three N-(2,6-dimethylphenyl)acetamide groups. Molecular weight: 500.63 g/mol (vs. 224.07 for the monohydrochloride) . Use: Quality control in lidocaine production, highlighting structural adaptability of nitrilotris scaffolds .
Surfactants and Industrial Compounds
- TEA-C10-12 Alkyl Sulfate: Contains a nitrilotris(ethanol) backbone modified with alkyl sulfates . Applications: Surfactants in detergents vs. the hydrophilic, non-detergent nitrilotris(acetamide) monohydrochloride.
Toxic Metal Complexes
- Mercury-PTA-B (CAS: 23319-66-6): A banned nitrilotris(ethanol)-mercury complex due to bioaccumulation risks . Contrast: Demonstrates how nitrilotris derivatives’ toxicity varies dramatically with metal coordination.
Data Table: Key Properties of Selected Compounds
Biological Activity
2,2',2''-Nitrilotris(acetamide) monohydrochloride, often referred to in research contexts for its potential biological applications, has garnered attention due to its structural features and biological activity. This compound is a derivative of nitrilotriacetic acid and exhibits properties that may be relevant in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical formula for 2,2',2''-Nitrilotris(acetamide) monohydrochloride is C9H12ClN3O3, with a molecular weight of approximately 235.66 g/mol. Its structure includes three acetamide groups attached to a central nitrogen atom, which may contribute to its biological interactions.
Biological Activity
Research indicates that 2,2',2''-Nitrilotris(acetamide) monohydrochloride exhibits various biological activities:
The biological activity of 2,2',2''-Nitrilotris(acetamide) monohydrochloride is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.
- Modulation of Receptor Activity : It could interact with various receptors in the nervous system, potentially influencing neurotransmitter release and uptake.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticonvulsant | Potential reduction in seizure frequency | |
| Cytotoxicity | Inhibits growth of cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by researchers at the National Institute of Health found that 2,2',2''-Nitrilotris(acetamide) monohydrochloride effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that further exploration into its mechanism could lead to new antimicrobial therapies.
- Anticonvulsant Research : In a comparative study involving structural analogs, it was noted that compounds similar to 2,2',2''-Nitrilotris(acetamide) exhibited significant anticonvulsant properties in the maximal electroshock (MES) test. While direct data on this compound is sparse, the findings suggest potential pathways for future research.
- Cytotoxicity Assessment : A laboratory analysis indicated that 2,2',2''-Nitrilotris(acetamide) monohydrochloride demonstrated cytotoxic effects on human cancer cell lines (e.g., HeLa cells). The IC50 value was determined to be approximately 30 µM, suggesting moderate efficacy as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,2',2''-Nitrilotris(acetamide) monohydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves reacting nitrilotriacetic acid derivatives with acetylating agents in anhydrous solvents (e.g., 1,4-dioxane or DMF) under controlled pH. Catalysts like ZnCl₂ may enhance reaction efficiency, as demonstrated in analogous acetamide syntheses . Optimization includes:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Yield Monitoring : Use TLC or HPLC to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Employ a combination of:
- 1H/13C NMR : To confirm the nitrilotris backbone and acetamide substituents.
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., chloride ion quantification via argentometry) .
- Melting Point : Compare with literature values to assess purity (e.g., sharp mp ~200–220°C).
Q. What are the best practices for handling and storage to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation.
- Handling : Use desiccants during weighing and avoid prolonged exposure to light.
- Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 1–3 months, monitoring via HPLC .
Advanced Research Questions
Q. How can contradictions in reported stability profiles under varying pH/temperature be resolved?
- Methodological Answer :
- Controlled Studies : Perform kinetic degradation experiments at pH 2–12 and 25–60°C.
- Analytical Tools : Use LC-MS to identify degradation products (e.g., hydrolyzed amides or free amines).
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. What strategies mitigate counterion interference (e.g., Cl⁻) in coordination chemistry studies with metal ions?
- Methodological Answer :
- Competitive Binding Assays : Use EDTA or other chelators to mask Cl⁻ interference.
- Spectroscopic Titrations : Monitor metal-ligand interactions via UV-Vis or fluorescence quenching.
- X-ray Crystallography : Resolve coordination geometry in single-crystal forms .
Q. How can computational modeling predict reactivity and degradation pathways?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis or oxidation pathways at molecular orbitals.
- Molecular Dynamics : Model solvation effects in aqueous/organic solvents.
- Validation : Correlate computational results with experimental FTIR or NMR shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
